

Oclacitinib versus traditional Chinese medicine Dihuang Guiqin capsule trial

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: **Oclacitinib**

Cat. No.: S548081

Get Quote

Oclacitinib (Apoquel) Overview

The tables below summarize key information about **Oclacitinib** from the recent scientific literature.

Table 1: Efficacy Data from Clinical Trials

Feature	Description
Primary Use	Control of pruritus associated with allergic dermatitis and control of atopic dermatitis in dogs at least 12 months of age [1].
Mechanism of Action	Selective Janus kinase (JAK)1 inhibitor. It inhibits JAK1-dependent cytokines involved in inflammation, allergy, and pruritus (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) [1].
Onset of Action	Rapid onset of efficacy, with relief from itching observed within 24 hours after the first oral dose [1].
Long-Term Control	In a 112-day study, Oclacitinib effectively reduced pruritus and skin lesions, though another JAK inhibitor (ilunocitinib) showed superior long-term control from Day 28 onwards [2].
Comparative Efficacy	Efficacy in controlling pruritus is comparable to oral cyclosporine and oral prednisolone [1].

Table 2: Safety and T-Cell Immunology Profile

Aspect	Details
Most Common Adverse Events	Diarrhea, anorexia, and lethargy are the most frequently reported. Post-marketing surveillance indicates that adverse events are "very rare" [1].
Immunosuppression Concerns	Safety studies using high doses showed manifestations of immunosuppression like bacterial pneumonia and generalized demodex. Pyoderma is a common adverse effect [3].
Effect on T-Cells	A 28-day clinical study in atopic dogs found that Oclacitinib does not deplete CD4+ and CD8+ T cells in peripheral blood. It causes a rapid, short-lived increase in these cells on day 7, with levels returning to baseline thereafter [3].
Impact on CD25 & Foxp3	Treatment down-regulates the expression of CD25 (a chain of the IL-2 receptor) on T cells and up-regulates the expression of Foxp3 (a key marker for regulatory T cells), potentially contributing to its therapeutic effect [3].
Benefit-Risk Profile	Long-term or lifelong use per label instructions has a positive benefit-risk profile and is not associated with any cumulative safety risk [1].

Experimental Protocols from the Literature

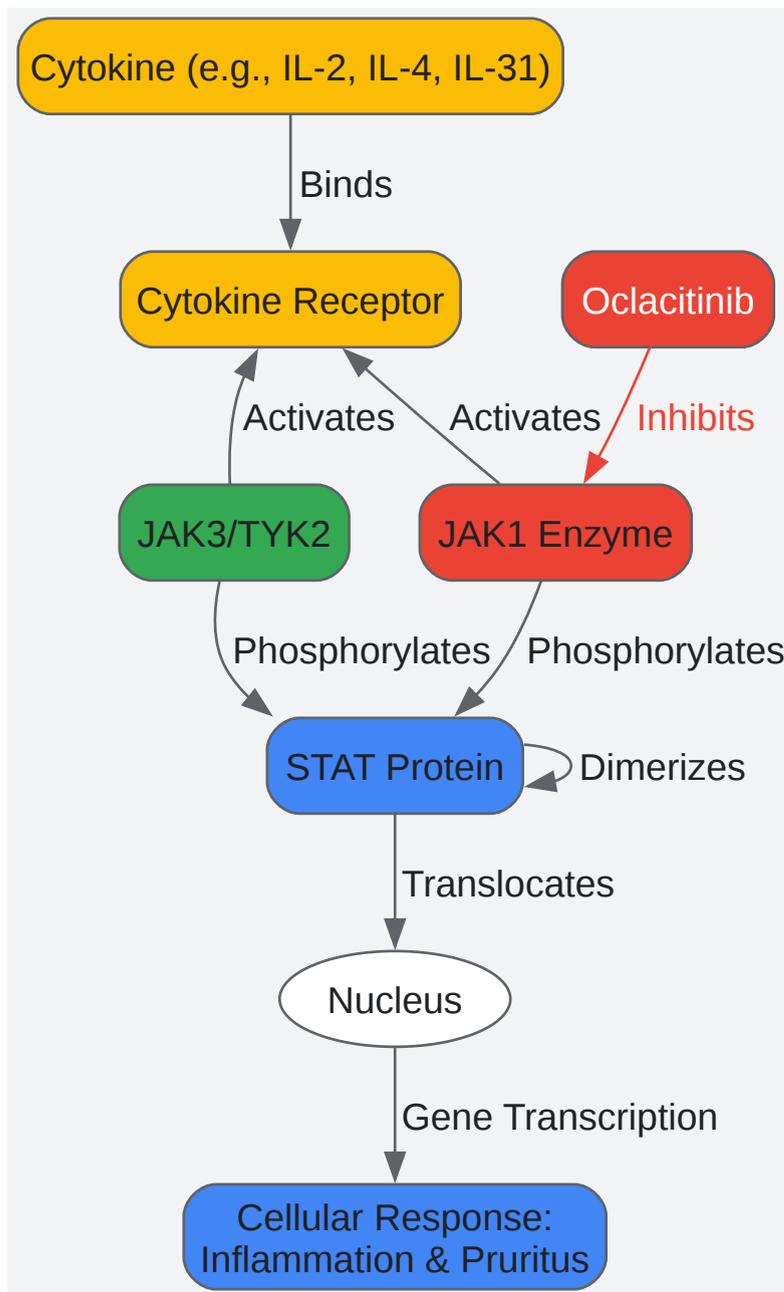
The following are key methodologies cited in the search results regarding the study of **Oclacitinib**:

- **Clinical Trial for Pruritus and Skin Lesions:** A common design is a randomized, blinded trial. For example, in one study, dogs with atopic dermatitis were randomized to receive **Oclacitinib** (0.4-0.6 mg/kg twice daily for 14 days, then once daily) or a comparator drug for up to 112 days. **Efficacy was assessed** by owners using a Pruritus Visual Analog Scale (PVAS) and by investigators using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) [2].
- **Immunological Profiling:** To investigate effects on T cells, studies often involve treating dogs with **Oclacitinib** at the recommended dose for 28 days. **Blood samples are collected** at multiple time points (e.g., Day 0, 7, 14, 28). Immune cells are then analyzed using flow cytometry to assess the percentage and absolute count of CD4+, CD8+, CD25+, and Foxp3+ T cell populations [3].
- **Anti-Tumor and Radio-Sensitizing Studies:** In vitro studies use clonogenic assays on canine tumor cell lines (e.g., osteosarcoma, melanoma). Cells are exposed to **Oclacitinib** and radiation. In vivo

assessments involve xenograft mouse models, where tumor growth is measured to evaluate the radio-sensitizing effects of the drug [4].

Visualizing the Core Mechanism of Oclacitinib

The diagram below illustrates the primary JAK/STAT signaling pathway targeted by **Oclacitinib**, which is central to its mechanism of action for reducing inflammation and pruritus.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Safety of the Selective JAK1 Inhibitor Oclacitinib in Dogs [pmc.ncbi.nlm.nih.gov]
2. Comparative efficacy and safety of ilunocitinib ... [pubmed.ncbi.nlm.nih.gov]
3. Treatment with oclacitinib, a Janus kinase inhibitor, down ... [bmcvetres.biomedcentral.com]
4. Enhancement of radio-sensitivity by inhibition of Janus ... [sciencedirect.com]

To cite this document: Smolecule. [Oclacitinib versus traditional Chinese medicine Dihuang Guiqin capsule trial]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548081#oclacitinib-versus-traditional-chinese-medicine-dihuang-guiqin-capsule-trial>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com